

# Spectroscopic Profile of Methyl 2-methyl-3-oxobutanoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 2-methyl-3-oxobutanoate**

Cat. No.: **B094354**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-methyl-3-oxobutanoate** (CAS No. 17094-21-2), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Methyl 2-methyl-3-oxobutanoate** are summarized below.

### $^1\text{H}$ NMR Spectroscopic Data

The proton NMR spectrum of **Methyl 2-methyl-3-oxobutanoate** exhibits four distinct signals, corresponding to the different types of protons in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.77	Singlet	-	-OCH <sub>3</sub> (Ester methyl protons)
3.55	Quartet	7.2	-CH- (Methine proton)
2.27	Singlet	-	-C(O)CH <sub>3</sub> (Ketone methyl protons)
1.38	Doublet	7.2	-CH(CH <sub>3</sub> )- (Methyl protons on C2)

Table 1:  $^1\text{H}$  NMR Data for **Methyl 2-methyl-3-oxobutanoate** (500 MHz, CDCl<sub>3</sub>)[1].

## $^{13}\text{C}$ NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
203.6	C=O (Ketone carbonyl carbon)
171.0	C=O (Ester carbonyl carbon)
53.4	-CH- (Methine carbon)
52.4	-OCH <sub>3</sub> (Ester methyl carbon)
28.5	-C(O)CH <sub>3</sub> (Ketone methyl carbon)
12.8	-CH(CH <sub>3</sub> )- (Methyl carbon on C2)

Table 2:  $^{13}\text{C}$  NMR Data for **Methyl 2-methyl-3-oxobutanoate** (500 MHz, CDCl<sub>3</sub>)[1].

## Infrared (IR) Spectroscopy

While specific experimental IR spectral data for **Methyl 2-methyl-3-oxobutanoate** is not readily available in the searched literature, the characteristic absorption bands can be

predicted based on the functional groups present in the molecule. The compound contains a ketone carbonyl group, an ester carbonyl group, and C-H bonds in different environments.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~1745	C=O (Ester)	Stretch
~1715	C=O (Ketone)	Stretch
~2950-2850	C-H (Alkyl)	Stretch
~1250-1000	C-O (Ester)	Stretch

Table 3: Predicted Infrared Absorption Bands for **Methyl 2-methyl-3-oxobutanoate**.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. While a full experimental mass spectrum is not available, the main fragments observed in the mass spectrum of **Methyl 2-methyl-3-oxobutanoate** have been reported.

m/z	Relative Intensity	Possible Fragment
43	Most Abundant	[CH <sub>3</sub> CO] <sup>+</sup>
88	Second Highest	[M - CH <sub>3</sub> CO] <sup>+</sup> or [CH <sub>3</sub> OOCC(CH <sub>3</sub> )] <sup>+</sup>
57	Third Highest	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [CH <sub>3</sub> CHCO] <sup>+</sup>

Table 4: Key Mass Spectrometry Fragments for **Methyl 2-methyl-3-oxobutanoate**[\[2\]](#).

## Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic techniques discussed.

## NMR Spectroscopy Protocol

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz or higher.

- **Sample Preparation:** A small amount of the analyte (typically 5-25 mg for  $^1\text{H}$  NMR and 20-100 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- **Data Acquisition:** The sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a standard single-pulse experiment is usually sufficient. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a common technique for obtaining the infrared spectrum of liquid and solid samples.

- **Background Spectrum:** A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.
- **Sample Application:** A small drop of the liquid sample is placed directly onto the ATR crystal.
- **Spectrum Acquisition:** The IR beam is passed through the crystal, and the attenuated total reflectance is measured by the detector. The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.
- **Cleaning:** After the measurement, the sample is wiped from the crystal surface with a suitable solvent.

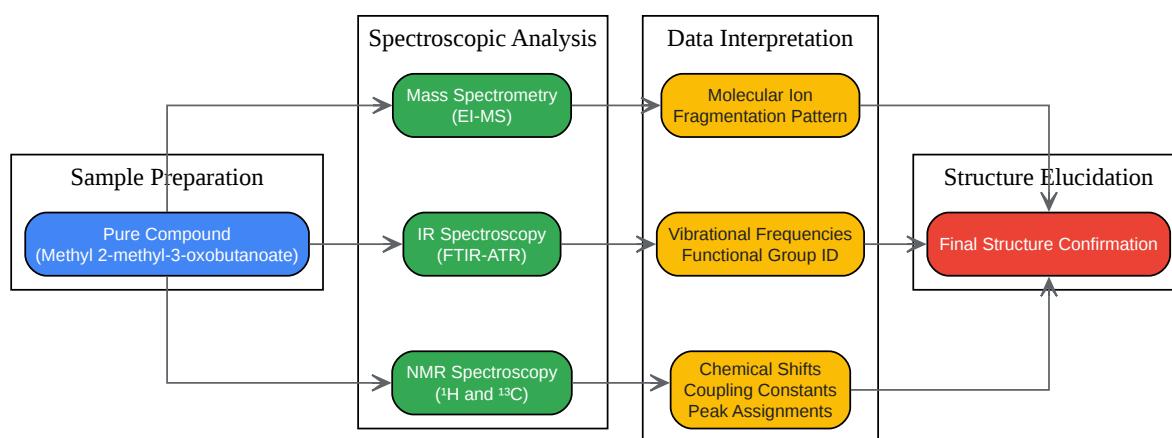
## Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a hard ionization technique that is well-suited for volatile and thermally stable compounds like **Methyl 2-methyl-3-oxobutanoate**.

- **Sample Introduction:** The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum, which is a plot of ion intensity versus m/z, is generated.

## Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **Methyl 2-methyl-3-oxobutanoate**.



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## References

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- 2. Methyl 2-methylacetooacetate | C6H10O3 | CID 86508 - PubChem [pubchem.ncbi.nlm.nih.gov]
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